2-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound with a complex structure that includes chlorine, fluorine, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-4-fluoroaniline with difluoroethane under specific conditions to introduce the difluoroethan-1-amine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Shares a similar aromatic structure but lacks the difluoroethan-1-amine moiety.
2-Chloro-4-fluorotoluene: Another related compound with a similar aromatic ring but different substituents
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-5(10)1-2-6(7)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
QYQSHSWQYKYZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)(F)F |
Origin of Product |
United States |
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